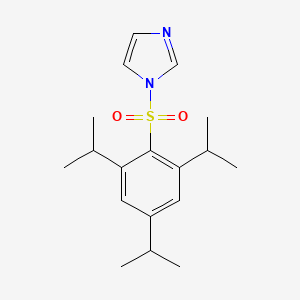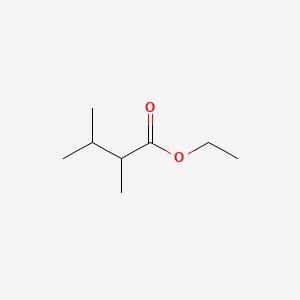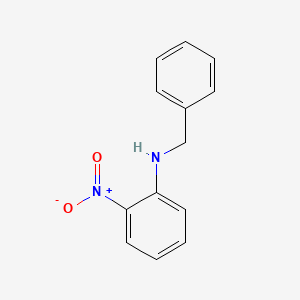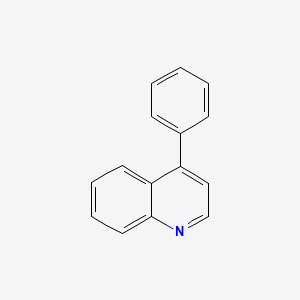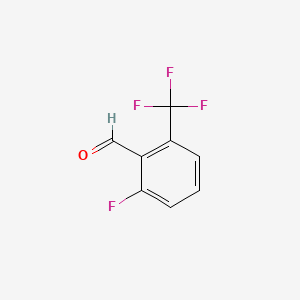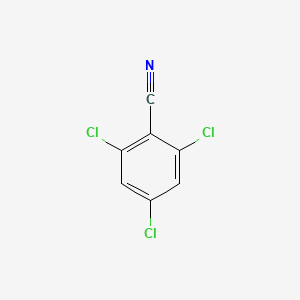![molecular formula C10H8F3N3 B1297918 5-[3-(trifluorométhyl)phényl]-1H-pyrazol-3-amine CAS No. 209224-91-9](/img/structure/B1297918.png)
5-[3-(trifluorométhyl)phényl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine" is a derivative of the 1H-pyrazole class, characterized by the presence of a trifluoromethyl group attached to the phenyl ring and an amine group on the pyrazole ring. This structure is related to various compounds that have been synthesized and studied for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles, which are closely related to the compound , has been described using the reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones followed by deprotective hydrolysis . Additionally, a solvent-free synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives has been reported, which is highly efficient and environmentally benign . These methods highlight the versatility and adaptability of synthetic approaches for pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using X-ray diffraction methods. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was established to determine the tautomeric form of the 3-pyrazolone ring in the solid state . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. The synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from the reaction of pyrazole carboxylic acid with amines in the presence of a catalyst and base is an example of the chemical versatility of these compounds . These reactions can be tailored to produce a wide range of functionalized pyrazole derivatives for different applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the synthesis and structure of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine revealed that the molecule has an almost planar conformation stabilized by intramolecular interactions . Additionally, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were studied, showing aggregation-induced emission behavior . These properties are essential for the development of pyrazole-based probes and materials.
Applications De Recherche Scientifique
Agents antimicrobiens
Des composés dérivés de la 5-[3-(trifluorométhyl)phényl]-1H-pyrazol-3-amine ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. La recherche a montré que certains dérivés du pyrazole présentent une inhibition de croissance puissante contre les bactéries résistantes aux médicaments, telles que le SARM (Staphylococcus aureus résistant à la méthicilline) et les VRE (Enterococci résistants à la vancomycine). Ces composés ont démontré des valeurs de concentration minimale inhibitrice (CMI) aussi faibles que 0,25 µg/mL, indiquant une forte activité antibactérienne .
Développement de médicaments
Le groupe trifluorométhyle est une caractéristique courante de nombreux médicaments approuvés par la FDA en raison de son importance pharmacologique. La présence de ce groupe dans la This compound en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques. Au cours des 20 dernières années, plusieurs médicaments contenant le groupe trifluorométhyle ont été approuvés, soulignant l'importance de cette partie dans la chimie médicinale .
Biocatalyse
La synthèse biocatalytique de composés chiraux est un domaine d'intérêt majeur. La This compound peut être utilisée comme substrat dans des procédés biocatalytiques pour produire des composés énantiomériquement purs. Cette application est cruciale pour l'industrie pharmaceutique, où la chiralité d'un médicament peut affecter son efficacité et sa sécurité .
Empreinte moléculaire
L'empreinte moléculaire consiste à créer des matrices polymères avec des sites de liaison spécifiques pour les molécules cibles. La This compound peut être utilisée dans la synthèse de polymères à empreinte moléculaire (MIP) pour des applications de détection ou de séparation. L'incorporation du groupe trifluorométhyle peut améliorer l'affinité de liaison et la sélectivité des MIP .
Safety and Hazards
Propriétés
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQZEKREUKMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346770 |
Source


|
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209224-91-9 |
Source


|
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209224-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



